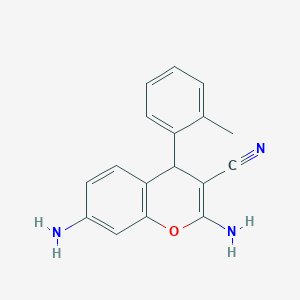
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile, also known as DMCC, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. This compound is a heterocyclic molecule that contains a nitrogen and oxygen atom in its structure. DMCC is a potent inhibitor of many enzymes and has been studied for its potential use in the treatment of various diseases.
Mecanismo De Acción
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile inhibits enzyme activity by binding to the active site of the enzyme. It forms a stable complex with the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. This compound has been shown to be a potent inhibitor of tyrosinase, which is involved in melanin synthesis. The inhibition of tyrosinase activity by this compound leads to a decrease in melanin synthesis and can be used to treat hyperpigmentation disorders.
Biochemical and Physiological Effects:
This compound has been shown to have significant anti-melanogenic activity and can be used to treat hyperpigmentation disorders. This compound has also been shown to have potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile is a potent inhibitor of many enzymes and has diverse applications in various fields. The advantages of using this compound in lab experiments include its high potency, specificity, and low toxicity. This compound is a versatile compound that can be used in various assays to study enzyme activity and inhibition. The limitations of using this compound in lab experiments include its high cost and limited availability.
Direcciones Futuras
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile has significant potential for use in the treatment of various diseases. Future research should focus on optimizing the synthesis method to improve the yield and purity of the product. Further studies are needed to understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Future research should also focus on developing new derivatives of this compound with improved activity and selectivity.
Métodos De Síntesis
The synthesis of 2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile involves the reaction of 2-amino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile with hydrazine hydrate in the presence of acetic acid. The reaction takes place under reflux conditions, and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile has been studied extensively for its potential use in the treatment of various diseases. It has been found to be a potent inhibitor of many enzymes, including tyrosinase, which is involved in melanin synthesis. This compound has been shown to have significant anti-melanogenic activity and has potential use in the treatment of hyperpigmentation disorders. This compound has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-10-4-2-3-5-12(10)16-13-7-6-11(19)8-15(13)21-17(20)14(16)9-18/h2-8,16H,19-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPXKNFIBGYPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

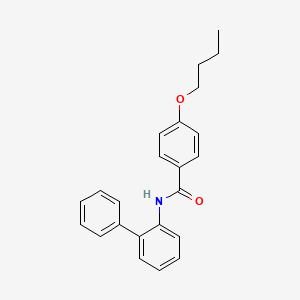
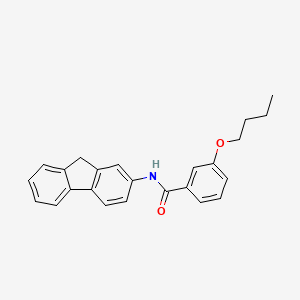

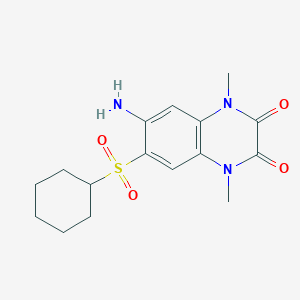
![N-(2,5-dimethylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5055184.png)
![2-[(4-chlorobenzyl)thio]-N-{2-[(2-furylmethyl)thio]ethyl}acetamide](/img/structure/B5055195.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-N'-phenylurea](/img/structure/B5055200.png)
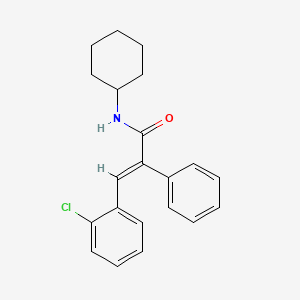
![1-(4-chlorobenzyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5055223.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B5055235.png)
![ethyl 1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5055241.png)
![1-[2-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B5055245.png)
![5-[5-chloro-2-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5055250.png)
